An In-depth Technical Guide to the Structure and Stereochemistry of 1-Caffeoylquinic Acid
An In-depth Technical Guide to the Structure and Stereochemistry of 1-Caffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the family of chlorogenic acids, which are esters of caffeic acid and quinic acid.[1] It is a significant natural product found in various plants, including Lonicera japonica (honeysuckle), and has garnered considerable interest in the scientific community for its potential therapeutic properties.[2] This technical guide provides a comprehensive overview of the structure, stereochemistry, and analytical methodologies for 1-caffeoylquinic acid, along with insights into its biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Stereochemistry
1-Caffeoylquinic acid is formally the ester formed from the condensation of the carboxyl group of trans-caffeic acid with the hydroxyl group at position 1 of (-)-quinic acid.[1] The systematic IUPAC name for 1-caffeoylquinic acid is (1S,3R,4S,5R)-1-{[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3,4,5-trihydroxycyclohexane-1-carboxylic acid.[3]
The molecule consists of two main moieties: the caffeoyl group derived from caffeic acid and the quinic acid core. The stereochemistry of the quinic acid moiety is crucial, with specific configurations at carbons 1, 3, 4, and 5. The caffeoyl group is attached at the C-1 position, which is a tertiary alcohol and also bears the carboxylic acid group.
Isomeric Forms
Caffeoylquinic acids exist as several positional isomers, depending on the attachment point of the caffeoyl group to the quinic acid ring. The most common isomers are 3-caffeoylquinic acid (neochlorogenic acid), 4-caffeoylquinic acid (cryptochlorogenic acid), and 5-caffeoylquinic acid (chlorogenic acid).[4] Dicaffeoylquinic and tricaffeoylquinic acid derivatives have also been identified.[4] The numbering of the quinic acid ring is critical for distinguishing between these isomers.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 1-caffeoylquinic acid is presented below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₉ | [1] |
| Molecular Weight | 354.31 g/mol | [1] |
| Appearance | Earthy yellow crystalline powder | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO | [2] |
Spectroscopic Data
UV-Visible Spectroscopy
| λmax (nm) | Solvent |
| 327, 298 (shoulder), 245 | Not specified |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (phenolic and carboxylic acid) |
| ~1700 | C=O stretching (ester and carboxylic acid) |
| ~1645 | C=C stretching (alkene) |
| ~1600, ~1520, ~1450 | Aromatic C=C stretching |
| ~1270 | C-O stretching (ester, carboxylic acid, alcohol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are essential for the structural elucidation and confirmation of 1-caffeoylquinic acid. The chemical shifts are influenced by the solvent used. The following table summarizes representative NMR data based on published information for caffeoylquinic acid isomers.
| ¹H NMR (in D₂O) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Caffeoyl Moiety | ||||
| H-7' | ~7.60 | d | ~15.9 | Caffeoyl vinyl |
| H-2' | ~7.05 | d | ~2.0 | Caffeoyl aromatic |
| H-6' | ~6.95 | dd | ~8.2, 2.0 | Caffeoyl aromatic |
| H-5' | ~6.78 | d | ~8.2 | Caffeoyl aromatic |
| H-8' | ~6.30 | d | ~15.9 | Caffeoyl vinyl |
| Quinic Acid Moiety | ||||
| H-3 | ~4.17 | m | ||
| H-5 | ~3.95 | m | ||
| H-4 | ~3.65 | m | ||
| H-2ax, H-6ax | ~2.20 | m | ||
| H-2eq, H-6eq | ~2.05 | m |
| ¹³C NMR (in D₂O) | δ (ppm) | Assignment |
| Caffeoyl Moiety | ||
| C-9' (C=O) | ~168.0 | Ester carbonyl |
| C-4' | ~148.0 | Aromatic C-O |
| C-3' | ~145.0 | Aromatic C-O |
| C-7' | ~145.0 | Caffeoyl vinyl |
| C-1' | ~127.0 | Aromatic C |
| C-6' | ~122.0 | Aromatic CH |
| C-2' | ~116.0 | Aromatic CH |
| C-5' | ~115.0 | Aromatic CH |
| C-8' | ~114.0 | Caffeoyl vinyl |
| Quinic Acid Moiety | ||
| C-7 (COOH) | ~178.0 | Carboxyl |
| C-1 | ~83.0 | C-O |
| C-4 | ~73.0 | CH-O |
| C-5 | ~71.0 | CH-O |
| C-3 | ~69.0 | CH-O |
| C-2, C-6 | ~37.0 | CH₂ |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the analysis of 1-caffeoylquinic acid. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 353. The fragmentation pattern typically involves the loss of the caffeoyl residue.
| Fragment Ion (m/z) | Proposed Structure |
| 191 | [Quinic acid - H]⁻ |
| 179 | [Caffeic acid - H]⁻ |
| 173 | [Quinic acid - H - H₂O]⁻ |
| 161 | [Caffeoyl - H - H₂O]⁻ |
| 135 | [Caffeic acid - H - CO₂]⁻ |
Experimental Protocols
Isolation and Purification of 1-Caffeoylquinic Acid
A general procedure for the isolation of caffeoylquinic acids from plant material involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol or 70% ethanol).
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and ethyl acetate, followed by n-butanol. Caffeoylquinic acids are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The enriched fraction is further purified using column chromatography.
-
Initial Separation: Open column chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20) is often used for initial fractionation.
-
Fine Purification: Final purification is achieved using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).
-
Analytical High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for the identification and quantification of 1-caffeoylquinic acid.
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Detection is usually performed at 325-330 nm, which is the absorption maximum for the caffeoyl moiety.
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of 1-caffeoylquinic acid.
Biological Activity and Signaling Pathways
1-Caffeoylquinic acid has been reported to exhibit several biological activities, with its role as an inhibitor of the NF-κB signaling pathway and its interaction with the PD-1/PD-L1 immune checkpoint pathway being of particular interest in drug development.
Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is implicated in various inflammatory diseases and cancers. Caffeic acid and its derivatives, including 1-caffeoylquinic acid, have been shown to inhibit the activation of NF-κB.[5][6] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.
Interaction with the PD-1/PD-L1 Pathway
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key players in immune regulation.[7] The interaction of PD-L1 on tumor cells with PD-1 on T-cells leads to T-cell exhaustion and allows cancer cells to evade the immune system.[7] Small molecules that can inhibit the PD-1/PD-L1 interaction are of great interest as potential cancer immunotherapies.[8] 1-Caffeoylquinic acid has been identified as an inhibitor of the PD-1/PD-L1 interaction through screening studies using techniques like surface plasmon resonance.[8]
Conclusion
1-Caffeoylquinic acid is a structurally defined natural product with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. This technical guide has provided a detailed overview of its chemical structure, stereochemistry, and analytical characterization. The summarized quantitative data and experimental protocols offer a practical resource for researchers. Furthermore, the elucidation of its involvement in key signaling pathways, such as NF-κB and PD-1/PD-L1, highlights its promise as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully explore the pharmacological profile and therapeutic applications of this intriguing molecule.
References
- 1. Npc233393 | C16H18O9 | CID 10155076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Caffeoylquinic acid CAS#: 1241-87-8 [m.chemicalbook.com]
- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeoylquinic Acids from the Aerial Parts of Chrysanthemum coronarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 7. Crystal clear: visualizing the intervention mechanism of the PD-1/PD-L1 interaction by two cancer therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 inhibitor screening of caffeoylquinic acid compounds using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
